2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine
Description
Chemical Structure: 2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine consists of a phenyl ring substituted at the para position with a pyrrolidin-1-yl group, linked to an ethanamine backbone. Its molecular formula is C₁₂H₁₈N₂, with a molecular weight of 190.29 g/mol.
Relevance:
This compound belongs to the phenethylamine class, which is widely studied in medicinal chemistry for its interactions with neurotransmitter receptors (e.g., serotonin, dopamine) . Derivatives of this scaffold are explored for applications in CNS disorders, antiviral agents, and enzyme inhibitors .
Properties
IUPAC Name |
2-(4-pyrrolidin-1-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-8-7-11-3-5-12(6-4-11)14-9-1-2-10-14/h3-6H,1-2,7-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCIDARXUAXVLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Phenethylamine Backbone
Starting Materials and Reduction : The phenethylamine backbone can be synthesized by reduction of the corresponding nitrostyrene derivative. A common reducing agent employed is lithium aluminum hydride, which effectively converts the nitrostyrene to the phenethylamine structure.
Reaction Conditions : The reduction is typically carried out under anhydrous conditions to prevent side reactions. The reaction temperature is controlled to optimize yield and minimize decomposition.
Alternative Synthetic Routes via Pyrrolidine Derivatives
Cyclization from γ-Amino-β-hydroxybutyric Acid : An alternative method involves starting from γ-amino-β-hydroxybutyric acid, which is first silylated using silylating agents such as hexamethyldisilazane. The silylated intermediate undergoes cyclization to form a pyrrolidine derivative.
Subsequent Alkylation : The cyclized silyloxy derivative is then reacted with halide derivatives of aliphatic acid esters (e.g., bromide or chloride esters) in the presence of alkali metal hydrides (sodium, potassium, or lithium hydride). This step introduces the necessary carbon chain and functional groups.
Ammonolysis : Finally, the ester or amide intermediates are converted to the target amine by treatment with concentrated ammonia or substituted amines.
One-Pot Process : Notably, steps involving silylation, cyclization, and alkylation can be performed sequentially without isolation of intermediates, simplifying the overall process and improving efficiency.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Reduction | Nitrostyrene derivative | Lithium aluminum hydride, anhydrous solvent | Phenethylamine backbone |
| 2 | Nucleophilic substitution | Phenethylamine, Pyrrolidine | Sodium hydride, aprotic polar solvent, 35-80°C | 2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine |
| 3 | Silylation and cyclization | γ-Amino-β-hydroxybutyric acid | Hexamethyldisilazane, toluene or acetonitrile | Silyloxy pyrrolidine intermediate |
| 4 | Alkylation | Silyloxy pyrrolidine intermediate, Halide ester | Alkali metal hydride, aprotic polar solvent | N-carboxyalkyl pyrrolidine derivative |
| 5 | Ammonolysis | N-carboxyalkyl pyrrolidine derivative | Concentrated ammonia or amine | Target pyrrolidinyl phenethylamine compound |
Research Findings and Optimization
Yield and Purity : The one-pot process combining silylation, cyclization, and alkylation without intermediate isolation has been shown to reduce the number of steps and improve overall yield and purity.
Silylating Agents : Hexamethyldisilazane is preferred due to its efficiency in silylation and ease of removal post-reaction.
Bases : Sodium hydride is commonly used for nucleophilic substitution due to its strong basicity and ability to generate the reactive amide ion.
Solvent Selection : Aprotic polar solvents such as acetonitrile and dimethylformamide facilitate better solubility and reaction rates for the nucleophilic substitution and alkylation steps.
Temperature Control : Maintaining moderate temperatures (35–80°C) balances reaction kinetics and minimizes side reactions.
Notes on Enantiomeric Purity and Derivatives
While the described methods generally produce racemic mixtures, certain synthetic routes allow for enantiomeric enrichment, notably in related pyrrolidine derivatives used pharmaceutically.
Derivatization of the pyrrolidinyl phenethylamine, such as acylation, can be performed post-synthesis to modify pharmacological properties.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacological Research
The compound has been identified as a significant ligand for sigma receptors, which are implicated in various neurological processes. Studies have shown that derivatives of phenylethylene diamines, including those with pyrrolidine moieties, exhibit selectivity for sigma receptors and possess anti-cocaine properties. These compounds can attenuate cocaine-induced convulsions, indicating their potential use in treating substance use disorders .
2. Cancer Therapeutics
Research indicates that 2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine derivatives have shown promise in the development of anti-cancer agents. For instance, sulfonamide derivatives incorporating pyrrolidine structures have been synthesized and evaluated for their anti-human liver cancer activity. These compounds demonstrated significant cytotoxicity against HepG2 cell lines, outperforming traditional chemotherapeutics like methotrexate . The selectivity index values of these compounds suggest their potential as targeted cancer therapies.
Detailed Case Studies
Case Study 1: Anti-Cocaine Activity
In a study assessing the effectiveness of pyrrolidine-based sigma receptor ligands, it was found that certain para-substituted analogues exhibited high affinity for sigma receptors and significant anticonvulsant activity. Specifically, compounds with pyrrolidine rings showed promising results in reversing cocaine-induced convulsions at doses lower than those required for other structural analogues .
| Compound | Affinity (Kd) | Convulsion Reversal Dose (mg/kg) |
|---|---|---|
| Pyrrolidine Derivative 1 | High | 5 |
| Pyrrolidine Derivative 2 | Moderate | 50 |
Case Study 2: Anti-Cancer Activity
The synthesis of novel sulfonamides featuring the pyrrolidinyl group has led to the identification of compounds with substantial anti-cancer effects. In vitro studies revealed that several synthesized compounds exhibited selectivity indices significantly higher than methotrexate, indicating their potential utility as effective anti-cancer agents .
| Compound | Selectivity Index | Activity Against HepG2 |
|---|---|---|
| Compound A | 33.21 | Yes |
| Compound B | 30.49 | Yes |
| Methotrexate | 4.14 | No |
Structural Insights and Synthesis
The molecular structure of this compound allows for diverse modifications that enhance its pharmacological properties. The presence of the pyrrolidine ring contributes to its biological activity by influencing receptor binding affinities and metabolic stability.
Synthesis Pathways
The synthesis of this compound typically involves reactions that introduce the pyrrolidine moiety onto a phenyl ethylamine scaffold. Various synthetic routes have been explored, including:
- N-alkylation of pyrrolidine derivatives
- Coupling reactions with substituted phenyl halides
- Use of palladium-catalyzed cross-coupling techniques
Mechanism of Action
The mechanism of action of 2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and phenyl group contribute to the compound’s binding affinity and selectivity. The compound may modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Phenyl Groups
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Key Findings :
Biological Activity
2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine, also known as 4-(pyrrolidin-1-yl)phenethylamine, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring attached to a phenethylamine backbone, which is known for its influence on biological activity. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, including receptors and enzymes.
The biological effects of this compound are largely attributed to its ability to modulate neurotransmitter systems. Research indicates that it may act as a partial agonist at certain serotonin and dopamine receptors, influencing mood and behavior . The lipophilicity of the compound enhances its ability to cross cellular membranes, allowing it to exert effects within the central nervous system.
Biological Activity and Pharmacological Effects
Research into the pharmacological effects of this compound has revealed several key activities:
- Neurotransmitter Modulation : Studies have shown that this compound can influence dopamine and serotonin levels, which are critical in mood regulation and cognitive function .
- Potential Therapeutic Uses : Its pharmacological profile suggests potential applications in treating conditions such as depression and anxiety disorders. For instance, compounds with similar structures have been explored for antidepressant properties .
- Toxicity and Safety : While some studies indicate therapeutic potential, others raise concerns about toxicity, particularly when misused or in high doses. The compound has been associated with adverse effects similar to other psychoactive substances, necessitating caution in its use .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Neuropharmacology : A study evaluated the effects of this compound on neuroreceptors, demonstrating significant binding affinity to serotonin receptors (5-HT2A), suggesting its role in modulating mood and anxiety .
- Comparative Analysis : Comparative studies with related compounds showed that slight modifications in the chemical structure could lead to significant changes in potency and selectivity for various receptors. For example, altering substituents on the phenyl ring impacted receptor binding profiles dramatically .
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended synthetic routes for 2-(4-(Pyrrolidin-1-yl)phenyl)ethanamine?
- Methodological Answer : A common approach involves coupling pyrrolidine to a halogenated phenyl precursor (e.g., 4-bromophenyl ethanamine) via nucleophilic substitution. For example, in structurally similar compounds like 4-(2-(pyrrolidin-1-yl)ethoxy)aniline, the pyrrolidine moiety is introduced using a base-catalyzed reaction with 1-bromo-2-phenoxyethane intermediates . Alternatively, reductive amination of 4-(pyrrolidin-1-yl)benzaldehyde with ethylamine, followed by purification via column chromatography, has been employed for analogous phenethylamines .
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of the pyrrolidine ring (δ 1.8–2.2 ppm for CH groups) and ethanamine chain (δ 2.7–3.1 ppm for NH) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (exact mass: ~218.1654 g/mol) and compare with theoretical values .
- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation observed in structurally related ethanamine derivatives .
- Ventilation : Work in a fume hood to avoid inhalation of airborne particles, as recommended for compounds with amine functional groups .
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician, referencing safety data from analogs like 2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound?
- Methodological Answer :
- Ligand-Based Virtual Screening : Use tools like AutoDock Vina to dock the compound into target receptors (e.g., monoamine oxidase B, MAO-B) based on structural analogs such as ZINC32118560, which shares a phenethylamine backbone .
- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP and topological polar surface area (TPSA) to predict blood-brain barrier permeability .
Q. What strategies resolve contradictions in receptor binding affinity data for this compound?
- Methodological Answer :
- Assay Standardization : Control variables such as pH (7.4 vs. 6.8) and buffer composition (e.g., Tris vs. phosphate), which significantly impact amine-receptor interactions .
- Competitive Binding Studies : Compare results with reference compounds (e.g., dopamine or MAO-B inhibitors) to validate assay conditions .
- Structural Analog Testing : Synthesize derivatives (e.g., replacing pyrrolidine with piperidine) to isolate the role of the pyrrolidinyl group in binding .
Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Modify the phenyl ring with electron-withdrawing groups (e.g., -CF) or extend the ethanamine chain, as seen in analogs like 2-(4-(trifluoromethoxy)phenyl)ethanamine, to assess effects on receptor selectivity .
- Bioisosteric Replacement : Replace pyrrolidine with morpholine or azetidine to evaluate ring size impact on metabolic stability .
- Metabolic Profiling : Use hepatic microsome assays to identify major metabolites (e.g., N-dealkylation products) and guide structural modifications for improved half-life .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
